molecular formula C8H5NO2 B154197 1H-Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6

1H-Pyrano[4,3-C]pyridin-1-one

Cat. No.: B154197
CAS No.: 134407-94-6
M. Wt: 147.13 g/mol
InChI Key: OJSPFIHFNRQMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrano[4,3-C]pyridin-1-one is a fused heterocyclic compound featuring a pyran ring (a six-membered oxygen-containing ring) fused to a pyridine moiety at the [4,3-C] positions. Its molecular formula is C₈H₇NO₂ (as per ), with a lactone structure formed by the pyranone ring system. Key spectral data, such as IR and ¹H-NMR, align with fused pyrano-pyridine derivatives, showing characteristic carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and aromatic proton signals in the δ 6.5–8.7 ppm range . This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive natural products like coumarins and flavones, making it a scaffold for drug discovery .

Properties

CAS No.

134407-94-6

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

pyrano[4,3-c]pyridin-1-one

InChI

InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H

InChI Key

OJSPFIHFNRQMML-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)OC=C2

Canonical SMILES

C1=CN=CC2=C1C(=O)OC=C2

Synonyms

1H-Pyrano[4,3-c]pyridin-1-one(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrano[4,3-C]pyridin-1-one can be synthesized through various methods. One common approach involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst in ethanol under reflux conditions . This one-pot, three-component reaction yields highly functionalized derivatives of pyrano[4,3-C]pyridin-1-one with high efficiency and low reaction times.

Industrial Production Methods: Industrial production methods for pyrano[4,3-C]pyridin-1-one typically involve similar multi-component reactions, optimized for large-scale synthesis. These methods focus on maximizing yield, reducing reaction times, and using non-toxic and inexpensive catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrano[4,3-C]pyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of pyrano[4,3-C]pyridin-1-one, such as 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .

Scientific Research Applications

1H-Pyrano[4,3-C]pyridin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrano[4,3-C]pyridin-1-one involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The specific molecular targets and pathways can vary depending on the functional groups present on the pyrano[4,3-C]pyridin-1-one scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1H-Pyrano[4,3-C]pyridin-1-one with structurally related fused heterocycles, focusing on synthesis, bioactivity, and structural nuances.

Table 1: Comparison of this compound with Similar Compounds

Compound Name Molecular Formula Key Structural Features Synthesis Method Bioactivity/Application Key Reference
This compound C₈H₇NO₂ Pyran fused to pyridine at [4,3-C]; lactone Multicomponent reactions, Skraup-type Anticancer, antimicrobial potential
Chromen[4,3-c]pyrazol-4(1H)-ones Varies (e.g., C₁₄H₁₀ClN₂O₂) Coumarin fused to pyrazole at [4,3-c] Reflux of 3-formylcoumarin + hydrazines High yields (67–89%); enzyme inhibition
Pyrano[3,2-c]pyridines C₉H₇NO₂ Pyran fused to pyridine at [3,2-c] Chalcone condensation Potent antitumor activity (NCI screening)
4H-Pyrano[2,3-c]pyrazoles C₇H₆N₂O Pyran fused to pyrazole at [2,3-c] One-pot multicomponent reactions Antimicrobial, anti-inflammatory
Tetrahydroindolo[2,3-c]quinolinones C₁₆H₁₃N₃O Indole fused to quinolinone Palladium-catalyzed cyclization Multitarget kinase inhibition (DYRK1A, L-type Ca²⁺ channels)
Pyrazolo[4,3-c]pyridine derivatives C₇H₉ClN₄ Pyrazole fused to pyridine at [4,3-c] Functionalization of core scaffold TLR7-9 antagonists (e.g., lupus treatment)

Key Structural and Functional Differences

Position of Fusion and Ring Size: this compound ([4,3-C] fusion) exhibits a planar aromatic system, whereas tetrahydroindolo[2,3-c]quinolinones (e.g., ambocarb derivatives) have a partially saturated structure, enhancing binding to neuronal calcium channels . Pyrano[3,2-c]pyridines ([3,2-c] fusion) show stronger antitumor activity than [4,3-C] analogues due to enhanced π-stacking with biological targets .

Substituent Effects :

  • Chromen[4,3-c]pyrazol-4(1H)-ones with electron-withdrawing groups (e.g., Cl at C4) demonstrate higher yields (89%) and improved enzyme inhibition compared to unsubstituted derivatives .
  • Pyrazolo[4,3-c]pyridines with methyl or ethyl groups (e.g., 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride) exhibit improved pharmacokinetic properties, such as metabolic stability .

Bioactivity Profiles: this compound and its derivatives show moderate antimicrobial and anticancer activity in NCI screenings, but weaker than pyrano[3,2-c]pyridines, which are reported as "most active antitumor agents" in their class . 4H-Pyrano[2,3-c]pyrazoles display broader anti-inflammatory activity, attributed to the pyrazole moiety’s ability to modulate COX-2 enzymes .

Synthetic Accessibility: Chromen[4,3-c]pyrazol-4(1H)-ones are synthesized in high yields (67–89%) via reflux conditions , whereas palladium-catalyzed methods for tetrahydroindoloquinolinones require specialized catalysts and longer reaction times .

Research Findings and Trends

  • Anticancer Potential: Pyrano[3,2-c]pyridines (e.g., compound 35 in ) show selective cytotoxicity against leukemia cell lines (IC₅₀ = 1.2–3.5 µM), outperforming this compound derivatives, which exhibit IC₅₀ > 10 µM .

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